molecular formula C10H22N2O B13150538 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol

Cat. No.: B13150538
M. Wt: 186.29 g/mol
InChI Key: BGTBOIHCGZFBRG-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol is a high-purity chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol, offered for research and development purposes. This compound features a piperidine ring—a common structural motif in pharmaceuticals—substituted with both an amino alkyl chain and a methyl group at the 3-position. This specific architecture, which includes multiple nitrogen functional groups, makes it a valuable intermediate for medicinal chemistry and drug discovery programs. While the precise biological profile of this compound is under investigation, its structural characteristics suggest significant potential as a building block for the development of biologically active molecules. Piperidine derivatives are extensively utilized in the creation of compounds targeting the central nervous system, and they frequently serve as key scaffolds in kinase inhibitor research . Researchers can leverage this compound to synthesize novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, or as a precursor for more complex molecular structures. This product is intended for use by qualified researchers in laboratory settings only. Please be advised: This product is designated 'For Research Use Only'. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C10H22N2O/c1-3-9(7-11)10(13)5-4-6-12(2)8-10/h9,13H,3-8,11H2,1-2H3

InChI Key

BGTBOIHCGZFBRG-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCN(C1)C)O

Origin of Product

United States

Preparation Methods

Method 1: Condensation Reaction

Method 2: Reductive Amination

Data Tables

Reaction Conditions Summary

Method Starting Materials Solvent Base/Reductant Temperature Time
Condensation 1-Methylpiperidin-3-ol, 1-Aminobutan-2-yl derivatives THF/DMF TEA/DIPEA RT to 50°C Several hours
Reductive Amination 1-Methylpiperidin-3-one, 1-Aminobutan-2-yl derivatives Methanol/Ethanol NaBH4/NaBH(OAc)3 RT Several hours

Yield and Purity

Method Yield (%) Purity (%)
Condensation 60-80 95-98
Reductive Amination 70-85 90-95

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference IDs
This compound C₁₀H₂₂N₂O 186.30 (estimated) 1-methyl, 3-(1-aminobutane) High stereochemical complexity N/A
(R)-1-Methylpiperidin-3-ol C₆H₁₃NO 115.17 1-methyl, 3-hydroxyl High enantiomeric ratio (49:1 e.r.)
1-(3-Aminophenyl)piperidin-4-ol C₁₁H₁₆N₂O 192.26 4-hydroxyl, 3-aminophenyl Aromaticity enhances rigidity
(3-Amino-1-benzylpiperidin-3-yl)methanol C₁₄H₂₁N₂O 233.33 3-aminobenzyl, hydroxymethyl Acute oral toxicity (H302)
1-Benzyl-3-(hydroxymethyl)piperidin-3-ol C₁₃H₁₉NO₂ 221.30 3-hydroxymethyl, 1-benzyl Increased hydrophobicity
Key Observations:
  • This may enhance receptor binding in biological systems.
  • Aromatic vs.
  • Safety Profiles: The benzyl-substituted analog (3-Amino-1-benzylpiperidin-3-yl)methanol shows acute toxicity (H302) and skin irritation (H315), suggesting that substituent choice critically impacts hazard classification .

Biological Activity

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring with an amino group and a hydroxyl group, contributing to its distinct chemical properties. The molecular formula is C_{11}H_{19}N_{1}O_{1}, with a molecular weight of approximately 173.26 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's hydroxyl group facilitates the formation of hydrogen bonds, enhancing its affinity for biological targets. This interaction can modulate several biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Preliminary studies suggest the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antitumor Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
Neuroprotective EffectsMay protect against neuronal damage
Antitumor ActivityInhibits growth of specific cancer cell lines
Interaction with ReceptorsModulates receptor activity

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in decreased markers of neuronal damage. The study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anticancer Properties

A separate investigation evaluated the effect of this compound on human colon cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is formed through cyclization.
  • Introduction of Functional Groups : Subsequent steps involve adding the amino and hydroxyl groups to achieve the final structure.

Table 2: Synthetic Route Overview

StepDescription
Step 1: CyclizationFormation of piperidine ring
Step 2: FunctionalizationAddition of amino and hydroxyl groups

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